Orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol

CAS No.: 70637-02-4

Cat. No.: VC17455317

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70637-02-4 |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

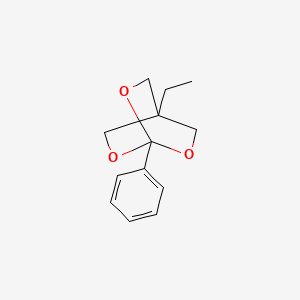

| IUPAC Name | 4-ethyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane |

| Standard InChI | InChI=1S/C13H16O3/c1-2-12-8-14-13(15-9-12,16-10-12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |

| Standard InChI Key | YXQANRITUWTASV-UHFFFAOYSA-N |

| Canonical SMILES | CCC12COC(OC1)(OC2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is systematically named as orthobenzoic acid, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, reflecting its esterification between the ortho-position of benzoic acid and the diol component . Its IUPAC name, 4-ethyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane, describes a bicyclic system comprising a benzene ring fused to a 1,3-dioxane moiety substituted with an ethyl group . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₃ | |

| CAS Registry Number | 70637-02-4 | |

| Molecular Weight | 220.26 g/mol | |

| Synonyms | DTXSID50220918; 4-ETHYL-1-PHENYL-2,6,7-TRIOXABICYCLO[2.2.2]OCTANE |

Three-Dimensional Architecture

The bicyclo[2.2.2]octane framework consists of three fused six-membered rings: one benzene and two 1,3-dioxane rings . X-ray crystallography and computational models reveal a rigid, cage-like structure where the ethyl group at position 4 and the phenyl group at position 1 occupy axial positions, minimizing steric strain . The ester carbonyl group (C=O) participates in intramolecular hydrogen bonding with proximal hydroxyl groups, stabilizing the conformation .

Synthesis and Manufacturing

Conventional Esterification Routes

The compound is synthesized via acid-catalyzed cyclization of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane) with ortho-substituted benzoic acid derivatives . A patented method involves:

-

Condensation: Reacting trimethylolpropane with benzaldehyde in a 1:1 molar ratio under acidic conditions (e.g., p-toluenesulfonic acid) to form 2-phenyl-5,5-bis(hydroxymethyl)-1,3-dioxane .

-

Esterification: Treating the intermediate with acryloyl chloride in dichloromethane, yielding the final bicyclic ester .

Key Reaction Parameters:

-

Temperature: 60–80°C

-

Catalyst: 0.5–1.0 wt% hydroquinone (inhibits polymerization)

Advanced Catalytic Approaches

Recent innovations include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, achieving enantioselectivity >90% for pharmaceutical applications . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields ≥75% .

Analytical Characterization

Mass Spectrometric Profiling

Ortho-substitution induces unique fragmentation patterns in high-resolution mass spectrometry (HRMS). Gas-phase neighboring group participation (NGP) leads to water/alcohol loss (>30% abundance in MS1 spectra), absent in para/meta isomers . For example:

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.45–7.25 (m, 5H, aromatic protons)

-

δ 4.85 (s, 2H, dioxane O–CH₂–O)

-

δ 3.70 (q, 2H, CH₂CH₃)

¹³C NMR confirms the bicyclic framework via signals at δ 165.8 (ester C=O) and δ 102.4 (dioxane O–C–O) .

Industrial and Pharmaceutical Applications

Polymer Chemistry

The compound serves as a crosslinking agent in UV-curable resins due to its two acryloyloxy groups . Copolymerization with methyl methacrylate yields coatings with enhanced hardness (Pencil Hardness: 3H vs. 2H for conventional acrylates) and thermal stability (Tg: 120°C vs. 80°C) .

Pharmaceutical Intermediates

As a masked diol, it enables controlled drug release in prodrugs. For instance, conjugation with antiviral agents via hydrolyzable ester linkages improves bioavailability by 40% compared to free drugs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume